molecular formula C6H4ClNO B172248 Pyridine-4-carbonyl chloride CAS No. 14254-57-0

Pyridine-4-carbonyl chloride

Cat. No. B172248
Key on ui cas rn: 14254-57-0
M. Wt: 141.55 g/mol
InChI Key: RVQZKNOMKUSGCI-UHFFFAOYSA-N
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Patent
US06197492B1

Procedure details

Isonicotinic acid (1.27 g, 10.36 mMole) was added to thionyl chloride (30 mL) and the mixture heated to 70° C. After 1 hour the solution was cooled, concentrated under reduced pressure and co-evaporated with ethyl acetate (2×30 mL). The residue was used as such in the following step.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.S(Cl)([Cl:12])=O>>[N:5]1[CH:6]=[CH:7][C:2]([C:1]([Cl:12])=[O:9])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 1 hour the solution was cooled
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure and co-evaporated with ethyl acetate (2×30 mL)

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C=C1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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